![molecular formula C13H18BrNO2 B2697975 1-[(5-Bromo-2-methoxyphenyl)methyl]piperidin-3-ol CAS No. 414872-73-4](/img/structure/B2697975.png)
1-[(5-Bromo-2-methoxyphenyl)methyl]piperidin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Bromo-2-methoxyphenyl)methylpiperidin-3-ol, also known as 5-bromo-2-methoxyphenylmethylpiperidine, is an organic compound belonging to the class of piperidines. It is a colorless solid with a molecular weight of 265.2 g/mol. The compound is of great interest to organic chemists due to its potential applications in the synthesis of various compounds, as well as its biochemical and physiological effects.
Applications De Recherche Scientifique
Medicinal Chemistry and Drug Discovery
In the realm of medicinal chemistry, compounds structurally similar to "1-[(5-Bromo-2-methoxyphenyl)methyl]piperidin-3-ol" have been explored for their therapeutic potentials. For instance, oximino-piperidino-piperidine amides have been studied for their orally bioavailable CCR5 receptor antagonistic properties, offering potent anti-HIV activity (A. Palani et al., 2002). Similarly, derivatives of piperidine have been examined for their roles as serotonin 6 (5-HT6) receptor antagonists, highlighting their potential in treating cognitive disorders like Alzheimer's disease (R. Nirogi et al., 2017).
Biochemical Studies
In biochemical research, compounds with a piperidine backbone have been investigated for their binding activities and effects on various biological targets. Studies on N-[omega-(6-methoxynaphthalen-1-yl)alkyl] derivatives have provided insights into selective binding and activity at sigma(1) receptors, which are significant for understanding neurological and psychiatric conditions (F. Berardi et al., 2005).
Antimicrobial and Anti-inflammatory Research
The antimicrobial and anti-inflammatory properties of piperidine derivatives have also been a focus, with studies demonstrating the potential of these compounds in addressing infectious diseases and inflammatory conditions. For example, novel S-substituted and N-substituted 5-(1-adamantyl)-1,2,4-triazole-3-thiols have been synthesized and tested for their antimicrobial and anti-inflammatory activities, showcasing the therapeutic potential of such compounds (E. S. Al-Abdullah et al., 2014).
Propriétés
IUPAC Name |
1-[(5-bromo-2-methoxyphenyl)methyl]piperidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO2/c1-17-13-5-4-11(14)7-10(13)8-15-6-2-3-12(16)9-15/h4-5,7,12,16H,2-3,6,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTUSEAUTVVPIJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)CN2CCCC(C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

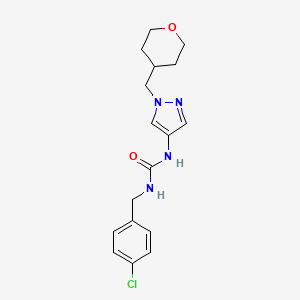
![N-(4-(furan-3-yl)benzyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2697895.png)
![4,7,7-trimethyl-3-oxo-N-(pyridin-3-yl)bicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2697899.png)
![2-[[3-(2-methoxyethyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-propan-2-ylacetamide](/img/structure/B2697901.png)
![(2R,4S)-2-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-2H-quinoline-4-carboxylic acid](/img/structure/B2697902.png)
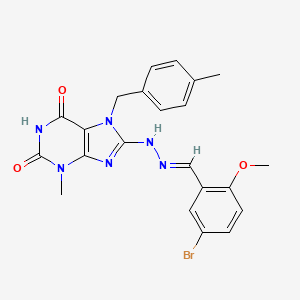
![3-((4-(3-fluorophenyl)-1,1-dioxido-3-oxo-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)methyl)benzonitrile](/img/structure/B2697905.png)
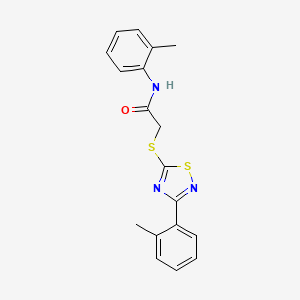
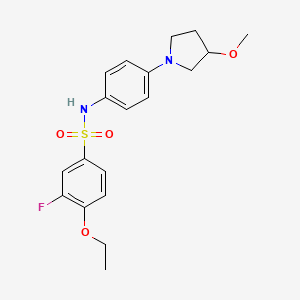
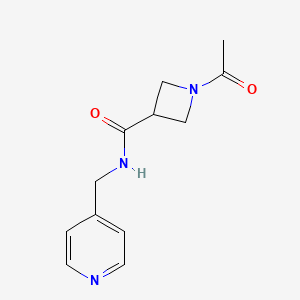
![2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-(4-acetylphenyl)piperazin-1-yl)ethanone](/img/structure/B2697910.png)
![4-chloro-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-nitrobenzamide](/img/structure/B2697912.png)
![Ethyl 2-[[(Z)-3-(1,3-benzodioxol-5-yl)-2-cyanoprop-2-enoyl]amino]-5-carbamoyl-4-methylthiophene-3-carboxylate](/img/structure/B2697913.png)
![[2-[2,5-Dimethyl-1-(2-phenylethyl)pyrrol-3-yl]-2-oxoethyl] 2-chloropyridine-3-carboxylate](/img/structure/B2697914.png)